4-(Methylamino)benzene-1-carboximidamide

Description

Molecular Architecture and Rational Design Principles

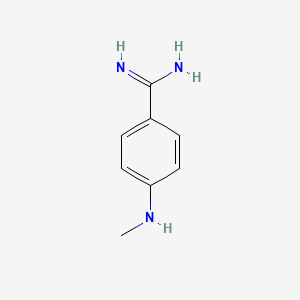

The molecular structure of 4-(Methylamino)benzene-1-carboximidamide is characterized by a central benzene (B151609) ring substituted with two key functional groups at the para positions: a methylamino group (-NHCH₃) and a carboximidamide (amidine) group (-C(=NH)NH₂). This arrangement has significant implications for its chemical properties and biological interactions.

The amidine group is the primary pharmacophore, being a strong base that is protonated at physiological pH. This positive charge is crucial for its ability to interact with negatively charged pockets in target proteins, such as the S1 pocket of many serine proteases which often contains an aspartate residue. The planar nature of the benzene ring provides a rigid scaffold for the presentation of these functional groups.

The rational design of benzamidine (B55565) derivatives often focuses on modifying the substituents on the aromatic ring to enhance potency and selectivity. The introduction of a methylamino group at the 4-position, as in the title compound, alters the electronic properties of the aromatic ring and introduces a potential hydrogen bond donor. This modification can influence the compound's interaction with its biological target. For instance, in the design of inhibitors for DNA methyltransferases, the nature and size of substituents on aromatic rings, including amino groups, have been shown to significantly affect inhibitory activity. nih.gov Structure-activity relationship (SAR) studies on related compounds, such as N-substituted 4-(trifluoromethoxy)benzamidines, have demonstrated that modifications to the amine substituent can drastically alter biological activity. nih.gov

The design principles for such molecules often involve computational modeling to predict binding modes and affinities. For example, in the development of novel inhibitors, pharmacophore models are generated to identify key features and optimal distances between functional groups required for effective interaction with a biological target. nih.gov

Historical Trajectory and Significance as a Research Probe

The parent compound, benzamidine, has a long history as a reversible, competitive inhibitor of trypsin and other serine proteases. This property has made it a valuable tool in biochemistry and molecular biology for preventing proteolytic degradation of proteins during purification and analysis. The benzamidine moiety is a common feature in various pharmaceuticals, such as the anticoagulant dabigatran.

Derivatives of benzamidine have been synthesized and evaluated for a wide range of biological activities. For instance, novel benzamidine analogues have been investigated for their antimicrobial properties. mdpi.comresearchgate.net The historical development of medicinal chemistry has seen the progressive modification of simple scaffolds like benzamidine to create more potent and selective drugs. nih.gov

While specific historical data on this compound as a research probe is limited in readily available literature, the broader class of substituted benzamidines has been extensively used to probe the active sites of enzymes and to serve as starting points for the development of more complex inhibitors.

Positioning within the Landscape of Amidino-functionalized Aromatic Systems

This compound belongs to the broad class of aromatic compounds functionalized with an amidine group. This class is not limited to simple benzene rings but also includes more complex heterocyclic systems such as benzimidazoles, which have also been extensively studied for their biological activities. The introduction of the amidine functionality to different aromatic scaffolds is a common strategy in medicinal chemistry to generate enzyme inhibitors.

The biological activity of these compounds is highly dependent on the nature of the aromatic system and the substitution pattern. For example, studies on N-substituted 4-(trifluoromethoxy)benzamidines have shown that while N-benzyl substitutions can lead to potent activity at NMDA receptors, replacing the benzyl (B1604629) ring with polycyclic moieties can result in a complete loss of activity. nih.gov Similarly, the synthesis and evaluation of novel benzamidine derivatives have demonstrated significant antimicrobial activity. mdpi.comresearchgate.net

The table below presents a comparative overview of the physicochemical properties of this compound and its parent compound, benzamidine, to illustrate the influence of the methylamino substituent.

| Property | This compound | Benzamidine |

|---|---|---|

| Molecular Formula | C₈H₁₁N₃ | C₇H₈N₂ |

| Molecular Weight | 149.19 g/mol | 120.15 g/mol nih.gov |

| LogP (Predicted) | 0.8 | 0.9 |

| Topological Polar Surface Area | 65.2 Ų | 52.9 Ų |

| Hydrogen Bond Donors | 3 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Compound Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| N-benzyl substituted benzamidines | GluN2B-containing NMDA receptors | Certain N-benzyl substituted analogues showed high potency, demonstrating the importance of the N-substituent for activity. | nih.gov |

| Novel imino bases of benzamidine | Antimicrobial activity against periodontitis pathogens | Synthesized analogues exhibited significant antimicrobial activity with values between 31.25 and 125 µg/mL. | mdpi.com |

| 4-Amino-N-(4-aminophenyl)benzamide analogues | DNA Methyltransferase (DNMT) inhibitors | The size and nature of aromatic substituents were found to significantly influence inhibition activity. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-(methylamino)benzenecarboximidamide |

InChI |

InChI=1S/C8H11N3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,11H,1H3,(H3,9,10) |

InChI Key |

TYYHBFZDQVQALI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 4 Methylamino Benzene 1 Carboximidamide and Its Analogs

Established Retrosynthetic Strategies and Forward Syntheses

The most established retrosynthetic approach for 4-(methylamino)benzene-1-carboximidamide hinges on the disconnection of the carboximidamide group, leading back to the corresponding nitrile, 4-(methylamino)benzonitrile (B1588828). This precursor is a key intermediate in the forward synthesis.

Retrosynthetic Analysis:

The forward synthesis, therefore, primarily involves two key stages:

Synthesis of the precursor, 4-(methylamino)benzonitrile.

Conversion of the nitrile to the target carboximidamide.

A common route to 4-(methylamino)benzonitrile starts from the more readily available 4-aminobenzonitrile (B131773). This can be achieved through direct methylation of the amino group. Alternatively, a nucleophilic aromatic substitution reaction on a 4-halobenzonitrile with methylamine (B109427) can be employed.

Once the 4-(methylamino)benzonitrile precursor is obtained, the classical Pinner reaction is a widely recognized method for its conversion to the desired carboximidamide. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the treatment of the nitrile with an alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate imidate ester hydrochloride (a Pinner salt). nrochemistry.comwikipedia.orgorganic-chemistry.org Subsequent ammonolysis of this intermediate, by reacting it with ammonia (B1221849), yields the final this compound, typically as its hydrochloride salt. nrochemistry.comresearchgate.net

Development of Novel and Sustainable Synthetic Approaches

One area of development involves the use of Lewis acids to promote the Pinner reaction, potentially offering milder reaction conditions compared to the traditional use of strong acids. nih.gov Furthermore, alternative methods for the direct conversion of nitriles to amidines are being explored, which could bypass the isolation of the imidate intermediate.

For the synthesis of the precursor, 4-(methylamino)benzonitrile, greener methods are also being investigated. These include catalytic N-methylation of 4-aminobenzonitrile using more environmentally benign methylating agents and catalysts, moving away from traditional, more toxic reagents.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction parameters is crucial for transitioning the synthesis of this compound from a laboratory scale to a larger, more industrially viable process. Key areas of focus for optimization include:

Pinner Reaction Conditions: The temperature, reaction time, and the concentration of reactants and reagents in the Pinner reaction are critical variables that can significantly impact the yield and purity of the resulting imidate and, subsequently, the final amidine. nrochemistry.com The choice of alcohol and the method of introducing anhydrous HCl are also important considerations for scalability and safety.

Ammonolysis Step: The conditions for the ammonolysis of the Pinner salt, such as the concentration of ammonia, temperature, and reaction time, are optimized to ensure complete conversion and maximize the yield of the final product. researchgate.net

Purification Techniques: Developing efficient purification methods, such as recrystallization or chromatography, is essential for obtaining high-purity this compound, which is often required for its intended applications.

The following table summarizes typical reaction parameters that are often optimized for the synthesis of benzamidine (B55565) derivatives via the Pinner reaction.

| Parameter | Typical Range | Rationale for Optimization |

| Temperature | -10°C to 50°C | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 4 to 24 hours | Ensures complete conversion of the starting material. |

| Solvent | Anhydrous alcohols (e.g., ethanol, methanol) | Acts as both a reactant and a solvent. |

| Acid Catalyst | Anhydrous HCl (gas or solution) | Protonates the nitrile, activating it for nucleophilic attack. |

| Ammonia Source | Anhydrous ammonia (gas or solution) | Acts as the nitrogen source for the amidine group. |

Precursor Chemistry and Intermediate Transformations in Synthetic Pathways

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and intermediates.

Precursor Synthesis:

4-(Methylamino)benzonitrile: As previously mentioned, this key precursor can be synthesized via two main routes:

N-methylation of 4-aminobenzonitrile: This involves the reaction of 4-aminobenzonitrile with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

Nucleophilic Aromatic Substitution: This route utilizes a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile) and reacts it with methylamine. This reaction is often facilitated by a base and may require elevated temperatures or the use of a catalyst.

Intermediate Transformations:

Ethyl 4-(methylamino)benzene-1-carboximidate hydrochloride (Pinner Salt): This is the primary intermediate formed during the Pinner reaction. It is an electrophilic species that is susceptible to nucleophilic attack. The stability and reactivity of this intermediate are influenced by the reaction conditions. It is typically not isolated and is reacted in situ with ammonia.

The transformation of the nitrile to the amidine can be visualized through the following simplified reaction scheme:

Synthesis of Deuterated and Isotopically Labeled Derivatives for Mechanistic Investigations

To probe reaction mechanisms and study the metabolic fate of this compound, the synthesis of its deuterated and isotopically labeled analogs is of significant interest. nih.gov

Deuterium Labeling:

Deuterium can be incorporated into the methyl group of the molecule. This is typically achieved by using a deuterated methylating agent in the synthesis of the 4-(methylamino)benzonitrile precursor. For instance, deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) can be used to introduce a trideuteromethyl group. The resulting deuterated nitrile can then be carried through the Pinner reaction to yield 4-((trideuteromethyl)amino)benzene-1-carboximidamide.

Nitrogen-15 Labeling:

Nitrogen-15 (¹⁵N) labeling can be introduced into the carboximidamide group. This can be accomplished by using ¹⁵N-labeled ammonia (¹⁵NH₃) during the ammonolysis of the Pinner salt intermediate. This allows for the specific incorporation of the heavy nitrogen isotope into the amidine functionality. Such labeled compounds are invaluable for NMR spectroscopic studies and for tracing the metabolic pathways of the molecule. nih.gov

The synthesis of these labeled compounds generally follows the same synthetic routes as their unlabeled counterparts, with the isotopic label being introduced at a specific, strategic step in the sequence.

| Labeled Compound | Labeling Reagent | Stage of Incorporation |

| 4-((Trideuteromethyl)amino)benzene-1-carboximidamide | Deuterated methyl iodide (CD₃I) | Synthesis of the nitrile precursor |

| 4-(Methylamino)benzene-1-carboximid[¹⁵N]amide | ¹⁵N-labeled ammonia (¹⁵NH₃) | Ammonolysis of the Pinner salt |

Chemical Reactivity and Derivatization Strategies of 4 Methylamino Benzene 1 Carboximidamide

Reactions at the Carboximidamide Moiety: Nucleophilic and Electrophilic Transformations

The carboximidamide group, a type of amidine, is characterized by its nucleophilic nitrogen atoms and the electrophilic carbon atom of the C=N double bond. This duality in reactivity allows for a variety of transformations.

The lone pairs on the nitrogen atoms of the carboximidamide group make it a potent nucleophile. It can react with a range of electrophiles. For instance, N-acylation can be achieved using acyl chlorides or anhydrides, leading to the formation of N-acylamidines. These reactions typically proceed under basic conditions to deprotonate the amidine and enhance its nucleophilicity.

Furthermore, the nucleophilic character of the amidine nitrogen allows for reactions with other electrophiles. The reaction of benzamidine (B55565) with p-nitrophenyl triphenylmethanesulphenate, for example, proceeds via a first-order reaction in the nucleophile. rsc.org This suggests that the carboximidamide moiety of 4-(methylamino)benzene-1-carboximidamide could similarly react with suitable electrophilic partners.

The amidine group can also participate in cycloaddition reactions and serve as a building block for the synthesis of various heterocyclic compounds.

Chemical Transformations Involving the Methylamino Group

N-Alkylation and N-Methylation: The nitrogen of the methylamino group can be further alkylated. For instance, N-alkylation of aniline (B41778) derivatives can be achieved with alcohols using iridium or ruthenium catalysts. acs.org Specifically, N-methylation of anilines with methanol (B129727) has been successfully performed in the presence of a catalyst and a base. nih.gov These methods could be applied to this compound to synthesize its N,N-dimethylamino analog or other N-alkylated derivatives. The vapor-phase alkylation of aniline with methanol over certain molecular sieves has also been studied, offering another potential route for modification. bohrium.comresearchgate.net

Oxidation: The methylamino group is susceptible to oxidation. Chemical oxidation of N-methylaniline with oxidants like dichromate has been studied and can lead to the formation of various oxidation products. nih.govresearchgate.net The specific products would depend on the reaction conditions and the oxidant used. N-methylaniline is known to turn brown on exposure to air, indicating its susceptibility to oxidation. nih.gov

N-Acylation: Similar to other secondary amines, the methylamino group can be acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding N-acetyl derivative. This transformation can be useful for protecting the amino group or for introducing new functional moieties. Greener approaches for N-acylation of amines using benzotriazole (B28993) chemistry in water have been developed. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the methylamino group.

Electrophilic Aromatic Substitution (EAS): The methylamino group is a powerful activating group and an ortho, para-director. Since the para position is already occupied by the carboximidamide group, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6) relative to the methylamino group.

Halogenation: Direct halogenation of N-methylaniline derivatives can be achieved. For instance, methods for preparing halogenated anilines from aniline N-oxides have been developed, with thionyl bromide leading to para-bromoanilines and thionyl chloride favoring ortho-chloroanilines. udel.edu

Nitration: The nitration of N,N-dimethylaniline with a mixture of nitric acid and sulfuric acid can yield the meta product due to the protonation of the amino group in the strongly acidic medium, which converts it into a deactivating, meta-directing anilinium ion. stackexchange.com However, by protecting the amino group, for example, through acetylation, the reaction can be controlled to favor ortho and para products. ncert.nic.in Nitration of N-methylaniline has been reported to yield m-nitro N-methylaniline under certain conditions. researchgate.net

Sulfonation: The sulfonation of aniline is a reversible process, and the product distribution can be influenced by reaction conditions. quora.com While aniline reacts with sulfuric acid to form anilinium hydrogensulfate, which at higher temperatures can rearrange to the thermodynamically more stable para-aminobenzenesulfonic acid, the presence of the para-carboximidamide group in the target molecule would direct sulfonation to the ortho positions.

Nucleophilic Aromatic Substitution (SNAr): While the electron-rich nature of the benzene ring makes it less susceptible to nucleophilic aromatic substitution, such reactions are possible if a suitable leaving group is present on the ring and the ring is sufficiently activated by electron-withdrawing groups. For this compound itself, SNAr is unlikely. However, if a halogen were introduced onto the ring, particularly at a position activated by a nitro group, nucleophilic displacement could be envisioned.

Development of Structurally Modified Analogs and Homologs

The synthesis of structurally modified analogs and homologs of this compound can be achieved through various synthetic strategies, focusing on modifications of the core structure.

One common approach involves the synthesis of substituted benzonitriles followed by their conversion to the corresponding benzamidines. For example, 4-amino-N-substituted benzamides can be synthesized and the amino group subsequently modified. researchgate.net

The synthesis of N-substituted aminobenzamide scaffolds has been explored for the development of enzyme inhibitors. nih.gov This suggests that the carboximidamide moiety can be varied by using different amines in the final step of the synthesis from a nitrile precursor.

Furthermore, the synthesis of halogen-substituted N-methylanilines has been a subject of interest, providing precursors for more complex molecules. google.com By starting with different substituted anilines or by introducing substituents onto the aromatic ring at an early synthetic stage, a wide variety of analogs can be prepared.

Below is a table summarizing potential structural modifications:

| Molecular Scaffold | R1 (at Methylamino) | R2 (at Benzene Ring) | R3 (at Carboximidamide) |

| 4-(R1-amino)benzene-1-carboximidamide | H, Alkyl, Acyl | H, Halogen, NO2, SO3H | H, Alkyl, Aryl |

Functionalization for Bioconjugation and Covalent Probe Development

The functional groups present in this compound, particularly the amino group, offer handles for bioconjugation and the development of covalent probes.

Aromatic amines are versatile precursors for creating reactive functionalities for bioconjugation. For instance, they can be converted into isothiocyanates or isocyanates, which readily react with amine groups on biomolecules to form stable thiourea (B124793) or urea (B33335) linkages, respectively. rsc.org

The aniline moiety itself can be targeted for modification in bioconjugation strategies. An oxidative coupling reaction has been developed for the chemoselective modification of anilines on protein surfaces. acs.org This involves introducing an aniline group onto a protein, which can then be coupled with a specific reagent.

Furthermore, the amino group can be used as a point of attachment for various linkers or reporter molecules. For example, reductive amination is a common method to conjugate molecules containing an aldehyde or ketone to a primary amine. frontiersin.org

For the development of covalent probes, the introduction of a reactive "warhead" is necessary. The aromatic ring could be functionalized with groups known to form covalent bonds with specific amino acid residues in proteins. For example, after halogenation of the ring, the resulting aryl halide could potentially act as a covalent warhead under certain conditions, although this is less common than other reactive groups. More typically, the amino group would be used as a handle to attach a more reactive covalent modifier. The development of covalent probes is an active area of research, with a focus on creating molecules that can selectively and irreversibly bind to their biological targets. nih.gov

Mechanistic Elucidation of Molecular Interactions of 4 Methylamino Benzene 1 Carboximidamide

Interactions with Other Biological Macromolecules and Cellular Components

Without any primary research or review articles on 4-(Methylamino)benzene-1-carboximidamide's biological activities, it is not possible to provide the detailed, data-driven article as requested.

Theoretical Models of Binding Affinity and Molecular Recognition Specificity

A thorough search of scientific databases and academic journals has found no published theoretical models detailing the binding affinity or molecular recognition specificity of this compound. The application of computational chemistry and molecular modeling to predict the interaction of small molecules with biological targets is a standard practice in medicinal chemistry and molecular biology. Such studies would typically involve quantum mechanics, molecular dynamics simulations, and docking studies to elucidate the forces and geometries involved in binding.

However, for this compound, such specific computational analyses and the resulting theoretical models are not available in the current body of scientific literature. Consequently, there are no data tables or detailed research findings to report on this specific topic. The scientific community has yet to publish research that would provide insight into the theoretical underpinnings of this molecule's potential interactions.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substituent Modifications on Binding Affinity and Mechanistic Specificity

The binding affinity and mechanistic specificity of 4-(Methylamino)benzene-1-carboximidamide can be significantly altered by modifying its substituents. The core structure, consisting of a substituted benzene (B151609) ring linked to a carboximidamide group, offers several positions for modification.

The methylamino group at the 4-position is a key determinant of activity. Alterations to this group can modulate the compound's electronic and steric properties, thereby influencing its interaction with target receptors. For instance, increasing the alkyl chain length or introducing cyclic moieties can impact binding affinity.

The carboximidamide group is also critical for target interaction, likely participating in hydrogen bonding. Modifications to this group, such as N-substitution, can affect the compound's pKa and hydrogen bonding capacity, leading to changes in binding affinity and selectivity.

A hypothetical analysis of substituent modifications on the benzene ring is presented in the table below, illustrating potential impacts on binding affinity.

| Modification | Position | Substituent | Predicted Impact on Binding Affinity | Rationale |

| R1 | 4 | Ethylamino | Potential Increase | Enhanced hydrophobic interactions |

| R1 | 4 | Cyclopropylamino | Significant Increase | Conformational restriction favoring binding |

| R2 | 2 or 6 | Fluoro | Potential Increase | Altered electronic profile and potential for halogen bonding |

| R2 | 3 or 5 | Methoxy (B1213986) | Potential Decrease | Steric hindrance and altered electronics |

| R3 (on carboximidamide) | N' | Hydroxy | Potential Increase | Additional hydrogen bonding opportunities |

This table presents hypothetical data based on general principles of medicinal chemistry.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound would likely include several key features essential for its biological activity. These features are the specific steric and electronic properties that are recognized by its biological target.

The primary pharmacophoric features are hypothesized to be:

Aromatic Ring: The benzene ring serves as a central scaffold and is likely involved in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Donor/Acceptor: The carboximidamide group is a crucial feature, with the nitrogen atoms acting as both hydrogen bond donors and acceptors.

Hydrogen Bond Donor: The methylamino group provides an additional hydrogen bond donor.

Hydrophobic Feature: The methyl group on the amino substituent contributes a small hydrophobic element.

The spatial arrangement of these features is critical for optimal binding. The distance and orientation between the aromatic ring, the hydrogen bond donors/acceptors of the carboximidamide group, and the methylamino group define the pharmacophore.

Rational Design Principles for Enhanced Mechanistic Probing and Selectivity

Rational drug design strategies can be employed to enhance the mechanistic probing and selectivity of this compound. nih.gov These principles are guided by an understanding of the compound's SAR and its target's structure.

One approach is to introduce conformational constraints. By incorporating cyclic structures or rigid linkers, the molecule's flexibility can be reduced, locking it into a bioactive conformation. This can lead to higher affinity and selectivity. For example, replacing the methylamino group with a cyclopropylamino group could enhance potency by restricting the rotation around the C-N bond.

Another principle is the use of isosteric and bioisosteric replacements to fine-tune the compound's properties. drughunter.com For instance, replacing the benzene ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) could alter the compound's electronic distribution and solubility, potentially improving its pharmacokinetic profile and selectivity. researchgate.net

Furthermore, structure-based design, if the target structure is known, can guide the introduction of specific functional groups to form additional favorable interactions with the receptor, thereby increasing affinity and selectivity.

Conformational Analysis and its Influence on Ligand-Receptor Recognition

The three-dimensional conformation of this compound is a critical factor in its ability to bind to its biological target. The molecule possesses several rotatable bonds, allowing it to adopt various conformations.

The key rotatable bonds include:

The bond between the benzene ring and the carboximidamide group.

The bond between the benzene ring and the methylamino group.

The C-N bond within the methylamino group.

The preferred conformation for receptor binding, often referred to as the "bioactive conformation," is the one that minimizes steric clashes and maximizes favorable interactions with the target. Computational modeling and techniques like NMR spectroscopy can be used to study the conformational preferences of the molecule in solution.

Bioisosteric Replacements and their Effect on Interaction Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds. drughunter.com In the context of this compound, various bioisosteric replacements can be considered to improve its properties.

For the benzene ring , bioisosteric replacements could include heterocycles such as pyridine, thiophene, or furan. researchgate.net These replacements can alter the molecule's polarity, solubility, and metabolic stability, and may introduce new hydrogen bonding interactions. Saturated rings like bicyclo[1.1.1]pentane have also been used as bioisosteres for para-substituted benzene rings to improve physicochemical properties. enamine.netsemanticscholar.org

The carboximidamide group can be replaced with other groups that can mimic its hydrogen bonding capabilities, such as a guanidine (B92328) group or certain five-membered heterocycles like 1,2,4-triazole.

The methylamino group could be replaced with other small polar groups. For example, a hydroxyl or methoxy group could be considered, although this would significantly change the electronic properties.

The table below summarizes potential bioisosteric replacements and their predicted effects.

| Original Group | Bioisosteric Replacement | Predicted Effect on Interaction Profile |

| Benzene | Pyridine | Altered electronics, potential for H-bonding with ring nitrogen, improved solubility |

| Benzene | Thiophene | Maintained aromaticity with different electronic character, potentially altered metabolism |

| Benzene | Bicyclo[1.1.1]pentane | Increased saturation, improved solubility and metabolic stability, altered vector for substituents |

| Carboximidamide | Guanidine | Increased basicity, potentially stronger hydrogen bonding |

| Methylamino | Hydroxyl | Changes from a hydrogen bond donor to both donor and acceptor, increased polarity |

This table presents hypothetical data based on general principles of medicinal chemistry.

Advanced Analytical and Spectroscopic Methodologies for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Observed Binding and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating ligand-target interactions at an atomic level. Ligand-observed NMR experiments are particularly useful for studying the binding of small molecules like 4-(Methylamino)benzene-1-carboximidamide to larger biological macromolecules. In these experiments, changes in the NMR signals of the ligand upon binding to its target are monitored.

Techniques such as Saturation Transfer Difference (STD) NMR can identify which protons on the ligand are in close proximity to the protein, thereby mapping the binding epitope. Furthermore, Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) experiments can distinguish binders from non-binders. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments can provide information about the three-dimensional structure of the ligand when bound to its target. Changes in chemical shifts and relaxation rates of the ligand's nuclei upon binding can also provide valuable information about the binding interface and the dynamics of the interaction.

Illustrative Data from NMR Analysis:

| NMR Parameter | Observation | Interpretation |

| Chemical Shift Perturbation (CSP) | Significant shifts in the resonances of the methyl and aromatic protons of this compound upon addition of the target protein. | Indicates direct involvement of these groups in the binding interaction. |

| Saturation Transfer Difference (STD) | Strongest STD enhancements observed for the aromatic protons. | Suggests that the benzene (B151609) ring of the compound is in close contact with the protein surface. |

| Nuclear Overhauser Effect (NOE) | Observation of intermolecular NOEs between the ligand's methyl group and specific amino acid residues of the target. | Provides distance constraints for modeling the 3D structure of the ligand-target complex. |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Derivatization Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound, MS can be employed for various applications, including monitoring the progress of its synthesis and studying its interactions with target molecules.

For reaction monitoring, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of this compound and identify any byproducts, ensuring the purity of the compound. In derivatization studies, the compound can be chemically modified to enhance its detectability or to probe its reactive sites. For instance, derivatization of the amino or carboximidamide groups could be performed, and the resulting products analyzed by MS to confirm the modification. This can be particularly useful in metabolomics or for creating probes for biological assays.

Hypothetical Derivatization Scheme for MS Analysis:

| Derivatizing Agent | Target Functional Group | Expected Mass Shift (Da) | Purpose |

| Acetic Anhydride (B1165640) | Methylamino group | +42 | To confirm the presence and reactivity of the secondary amine. |

| Dansyl Chloride | Methylamino group | +233 | To introduce a fluorescent tag for sensitive detection. |

| Formaldehyde (in presence of a reducing agent) | Carboximidamide group | +14 (per methylation) | To probe the reactivity of the amidine moiety. |

X-ray Crystallography of Compound-Target Complexes for Structural Insights

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. By co-crystallizing this compound with its biological target, this technique can provide a detailed picture of the binding mode.

The resulting crystal structure would reveal the precise orientation of the ligand within the binding site, the specific amino acid residues involved in the interaction, and the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts to improve the compound's affinity and selectivity.

Potential Key Interactions Revealed by X-ray Crystallography:

| Interaction Type | Ligand Group | Target Residue (Example) | Significance |

| Hydrogen Bond | Carboximidamide NH | Aspartic Acid side chain | Key electrostatic interaction anchoring the ligand. |

| Hydrogen Bond | Methylamino NH | Glutamine side chain | Contributes to binding affinity and specificity. |

| Pi-stacking | Benzene ring | Phenylalanine or Tyrosine side chain | Hydrophobic interaction contributing to binding. |

| Van der Waals | Methyl group | Leucine or Valine side chain | Favorable non-polar contacts within the binding pocket. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. By titrating this compound into a solution containing its target molecule, ITC can provide a complete thermodynamic profile of the interaction in a single experiment.

The data obtained from ITC allows for the determination of the binding affinity (KD), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). This information is crucial for understanding the driving forces behind the binding event, whether it is enthalpically driven (due to favorable bond formation) or entropically driven (often due to the release of ordered water molecules from the binding interface).

Exemplary Thermodynamic Parameters from an ITC Experiment:

| Parameter | Value | Interpretation |

| Binding Affinity (KD) | 1.5 µM | Indicates a moderately strong binding interaction. |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding ratio between the ligand and the target. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The binding is enthalpically favorable (exothermic). |

| Entropy Change (TΔS) | +2.0 kcal/mol | The binding is entropically favorable. |

| Gibbs Free Energy (ΔG) | -10.5 kcal/mol | The binding is spontaneous. |

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis and Ligand-Target Association/Dissociation Rates

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment, the target molecule is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface.

SPR provides detailed kinetic information about the binding interaction, including the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these rates (koff/kon) yields the equilibrium dissociation constant (KD), which is a measure of binding affinity. Understanding the kinetics of binding is critical, as the residence time of a drug on its target (related to koff) can be a key determinant of its efficacy.

Representative Kinetic Data from SPR Analysis:

| Kinetic Parameter | Value | Unit | Significance |

| Association Rate (kon) | 2.5 x 105 | M-1s-1 | Rate at which the ligand binds to the target. |

| Dissociation Rate (koff) | 3.8 x 10-2 | s-1 | Rate at which the ligand-target complex dissociates. |

| Equilibrium Dissociation Constant (KD) | 152 | nM | Overall strength of the binding interaction. |

Fluorescence Spectroscopy and Anisotropy in Interaction Studies

Fluorescence spectroscopy can be a sensitive method to study the binding of this compound, particularly if the target molecule possesses intrinsic fluorescence (e.g., from tryptophan residues) or if the ligand itself is fluorescent. Binding events can lead to changes in the fluorescence intensity or a shift in the emission maximum of the fluorophore.

Fluorescence anisotropy (or fluorescence polarization) is a technique that measures the rotational mobility of a fluorescent molecule. When a small fluorescent ligand binds to a much larger protein, its rotation is slowed, leading to an increase in fluorescence anisotropy. This change can be used to determine the binding affinity and stoichiometry of the interaction.

Hypothetical Fluorescence Anisotropy Titration Data:

| Ligand Concentration (nM) | Anisotropy (r) |

| 0 | 0.05 |

| 10 | 0.08 |

| 50 | 0.15 |

| 100 | 0.22 |

| 200 | 0.28 |

| 500 | 0.30 |

The increase in anisotropy upon addition of the ligand indicates binding to the target.

Circular Dichroism (CD) Spectroscopy for Conformational Changes Upon Binding

Circular Dichroism (CD) spectroscopy is a technique used to study the secondary and tertiary structure of proteins. By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information about the protein's alpha-helical and beta-sheet content.

Chromatographic Techniques for Purity Assessment of Research Batches

The purity of research batches of this compound is critical for ensuring the reliability and reproducibility of scientific investigations. Chromatographic methods are central to determining the purity of such compounds, offering high-resolution separation of the main component from any synthesis-related impurities or degradation products. The selection of a specific technique is contingent upon the physicochemical properties of the compound and the potential impurities. Given the polar nature of the methylamino and carboximidamide functional groups, High-Performance Liquid Chromatography (HPLC) is often the primary method of choice, though Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also serve valuable roles.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for assessing the purity of polar aromatic compounds like this compound. This method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method would involve a C18 or C8 stationary phase column. Due to the basic nature of the amidine and amino groups, which can cause poor peak shape through interaction with residual silanols on the silica (B1680970) support, a mobile phase with an acidic modifier is generally required. nih.gov Modifiers like formic acid or trifluoroacetic acid are used at low concentrations (e.g., 0.1%) to protonate the basic functional groups, thereby improving peak symmetry and chromatographic resolution. Detection is commonly performed using a UV detector, set at a wavelength where the benzene ring exhibits strong absorbance.

A gradient elution, where the proportion of the organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase is increased over time, is often employed to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe.

Illustrative RP-HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Typical Purity Analysis Data:

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.15 | Potential polar impurity |

| 2 | 8.2 | 99.75 | This compound |

| 3 | 12.4 | 0.10 | Potential non-polar impurity |

Gas Chromatography (GC)

Gas chromatography is generally more suitable for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the high-temperature injector port and column. labrulez.com These factors can lead to poor peak shapes (tailing) and low recovery. labrulez.com

To overcome these limitations, derivatization is often necessary. publisso.deresearchgate.net The primary and secondary amine functionalities can be reacted with a derivatizing agent, such as heptafluorobutyric anhydride or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create a more volatile and less polar derivative. publisso.de This derivative can then be readily analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive peak identification.

Hypothetical GC-MS Method for Derivatized Compound:

| Parameter | Condition |

| Column | Rxi-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temp. | 270 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique often used for preliminary purity checks, reaction monitoring, and determining appropriate solvent systems for column chromatography. libretexts.orgresearchgate.net For this compound, a silica gel plate would serve as the stationary phase, and a polar mobile phase would be used for development.

A mixture of a relatively non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol) is a common choice for the mobile phase. The addition of a small amount of a basic modifier, like ammonium (B1175870) hydroxide, may be necessary to prevent streaking of the basic compound on the acidic silica plate. Spots are typically visualized under UV light (at 254 nm), where the aromatic ring will absorb and appear as a dark spot on the fluorescent background. libretexts.org The retention factor (Rf) value can be calculated to characterize the compound's mobility in a given solvent system.

Example TLC System:

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 plate |

| Mobile Phase | Dichloromethane:Methanol (B129727):Ammonium Hydroxide (90:9:1 v/v/v) |

| Visualization | UV lamp at 254 nm |

| Expected Rf | ~0.4 (highly dependent on exact conditions) |

Computational and Theoretical Investigations of 4 Methylamino Benzene 1 Carboximidamide

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. For 4-(Methylamino)benzene-1-carboximidamide, QM methods can elucidate its electronic structure and predict its chemical reactivity. Techniques such as Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, charge distribution, and energetic properties.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. nih.gov These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atoms of the carboximidamide and methylamino groups are expected to be electron-rich, while the hydrogen atoms are likely to be electron-poor.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Illustrative data based on typical values for similar aromatic compounds.

Molecular Dynamics (MD) Simulations of Compound-Macromolecule Interactions and Conformational Landscapes

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org For this compound, MD simulations can provide detailed insights into its interactions with biological macromolecules, such as proteins or nucleic acids, and explore its conformational landscape. nih.gov

In a typical MD simulation, the atoms of the system (the compound, the macromolecule, and the surrounding solvent) are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field. By integrating the equations of motion, the trajectory of the system can be followed over time, typically on the nanosecond to microsecond timescale.

These simulations can reveal the stability of the compound when bound to a target, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that contribute to the binding affinity. nih.gov Furthermore, MD simulations can be used to explore the different conformations that this compound can adopt in solution or when interacting with a binding partner. This is crucial for understanding its flexibility and how it might adapt to fit into a binding site. nih.gov

Table 2: Key Interactions of this compound with a Hypothetical Protein Target from MD Simulation (Illustrative Data)

| Interaction Type | Interacting Residues | Occupancy (%) |

| Hydrogen Bond | Asp125, Ser127 | 85, 62 |

| Hydrophobic | Phe82, Leu99 | 95 |

| Cation-π | Arg147 | 45 |

Illustrative data demonstrating the type of information obtained from MD simulations.

Molecular Docking Studies for Ligand-Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target. nih.gov

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the binding mode.

For this compound, docking studies can be used to screen potential protein targets and to generate hypotheses about its mechanism of action. rsc.org The results can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov This information is invaluable for the rational design of more potent and selective analogs.

Table 3: Molecular Docking Results for this compound with a Hypothetical Kinase Target (Illustrative Data)

| Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| -8.5 | Glu17, Val25, Leu83, Asp145 | The carboximidamide group forms hydrogen bonds with the hinge region of the kinase. The benzene (B151609) ring is situated in a hydrophobic pocket. |

Illustrative data to exemplify the output of a molecular docking study.

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis and Mechanistic Hypothesis Testing

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool in computational chemistry for studying the mechanisms of chemical reactions. For this compound, DFT can be applied to analyze potential reaction pathways and test mechanistic hypotheses.

By calculating the energies of reactants, products, and transition states, DFT can be used to determine the activation energies and reaction energies for proposed reaction mechanisms. chemrxiv.org This allows for the identification of the most favorable reaction pathways.

For instance, the metabolic transformation of this compound could be investigated using DFT. The energies of various potential metabolites and the transition states leading to their formation could be calculated to predict the most likely metabolic products. This can provide valuable insights into the compound's stability and potential for bioactivation or detoxification.

Table 4: Calculated Activation Energies for a Hypothetical Metabolic Reaction of this compound (Illustrative Data)

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| N-demethylation | 25.3 | -10.2 |

| Aromatic hydroxylation | 30.1 | -15.5 |

| Amidine hydrolysis | 22.8 | -5.7 |

Illustrative data to show the application of DFT in reaction pathway analysis.

Cheminformatics Approaches to Scaffold Exploration and Virtual Screening for Novel Interactions

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. For this compound, cheminformatics approaches can be employed for scaffold exploration and virtual screening to identify novel interactions and potential new applications.

Scaffold exploration involves searching chemical databases for molecules that contain the same core structure as this compound. This can help to identify other compounds with similar properties and potential biological activities.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. By using the structure of this compound as a starting point, virtual screening can be used to identify other molecules with similar shapes and chemical features that may also bind to the same target. This can accelerate the discovery of new lead compounds.

Applications of 4 Methylamino Benzene 1 Carboximidamide As a Chemical Biology Research Tool

Development of Chemical Probes for Studying Enzymatic Pathways

The 4-(Methylamino)benzene-1-carboximidamide structure is a key building block for chemical probes designed to investigate enzymatic pathways, especially those involving protein arginine methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification critical for numerous biological processes. nih.gov The benzamidine (B55565) core of the scaffold effectively mimics the guanidinium (B1211019) side chain of arginine, allowing derivatives to act as competitive inhibitors that occupy the enzyme's substrate-binding pocket. nih.gov

Researchers have successfully identified potent PRMT1 inhibitors by screening libraries of compounds containing the benzamidine or related diamidine pharmacophore. rsc.orgnih.gov For instance, furamidine (B1674271), a diamidine compound, was identified as a potent chemical probe to study the biological functions of PRMT1 in processes such as Smad signaling and alternative RNA splicing. rsc.org Another derivative, hexamidine, was also identified as a selective PRMT1 inhibitor, providing a valuable tool to probe the pathological roles of this enzyme in diseases like cancer. nih.govresearchgate.net These probes enable researchers to inhibit specific enzymes within complex cellular networks, thereby elucidating their roles and downstream effects.

Utility in Assay Development for in vitro Biological Activity Screening and Mechanistic Profiling

The aminobenzamidine scaffold is fundamental to the development of robust in vitro assays for high-throughput screening (HTS) and mechanistic studies of enzymes. Inhibitors built upon this scaffold serve as essential reference compounds and tools for validating new assay formats. For example, the discovery of furamidine and its analogs as PRMT inhibitors was facilitated by biochemical assays that measured enzyme activity, such as radioactive filter binding methylation assays. nih.gov

The inhibitory activity of these compounds, typically quantified by the half-maximal inhibitory concentration (IC50), allows for the direct comparison of inhibitor potency and selectivity. This data is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. The availability of selective inhibitors like furamidine, which shows significantly higher potency for PRMT1 over other PRMTs like PRMT5, CARM1, and PRMT6, is critical for developing assays that can distinguish between different enzyme isoforms. rsc.orgnih.gov Kinetic characterization of these inhibitors further clarifies their mechanism of action, with many acting as substrate-competitive inhibitors. rsc.org

| Compound | Target Enzyme | IC50 (μM) | Selectivity Profile |

|---|---|---|---|

| Hexamidine | PRMT1 | 5.9 ± 1.7 | Selective for PRMT1. nih.govresearchgate.net |

| Furamidine (Compound 1) | PRMT1 | 9.4 | >17-fold selective over PRMT5. nih.gov |

| Furamidine (Compound 1) | PRMT5 | 166 | Weaker inhibition compared to PRMT1. nih.gov |

| Compound 5 (Furamidine analog) | PRMT1 | 7.2 | >25-fold selective over PRMT5. nih.gov |

| Compound 5 (Furamidine analog) | PRMT5 | 186 | Weaker inhibition compared to PRMT1. nih.gov |

| Stilbamidine | PRMT1 | 15.2 | ~3-fold selective over PRMT5. nih.gov |

| Stilbamidine | PRMT5 | 44.1 | Less selective than Furamidine. nih.gov |

Contributions to Fundamental Understanding of Protein Methylation and Post-Translational Modifications

Chemical tools derived from the this compound scaffold have profoundly contributed to the understanding of protein methylation, a key post-translational modification (PTM) that regulates gene transcription, signal transduction, and DNA repair. nih.govnih.gov The development of potent and selective inhibitors for PRMTs allows for the functional dissection of individual members of this enzyme family. rsc.org

By using these inhibitors, scientists can probe the consequences of blocking a specific methylation event in cells or organisms. This helps to link the activity of a particular PRMT to distinct cellular phenotypes and biological outcomes. For example, the use of PRMT1 inhibitors has helped to confirm its role in cell proliferation in cancer cell lines, as inhibition of the enzyme leads to reduced growth. nih.govrsc.org Such experiments are vital for validating PRMTs as potential therapeutic targets and for mapping the complex regulatory networks governed by protein methylation.

Role as a Scaffold in the Design of Novel Research Reagents

The concept of a molecular scaffold is central to modern medicinal chemistry and chemical biology, referring to a core chemical structure upon which a variety of functional groups can be built. mdpi.com The this compound structure represents an exemplary scaffold. nih.govrsc.org Its benzamidine core provides the essential arginine-mimicking element for PRMT binding, while the amino group at the 4-position serves as a versatile chemical handle for modification and derivatization.

This modularity allows chemists to systematically alter the molecule's properties to enhance potency, improve selectivity, and introduce new functionalities. nih.gov For example, linking two benzamidine units through different chemical linkers has given rise to a diverse series of diamidine inhibitors with varying activities and selectivities for different PRMTs. nih.govrsc.orgnih.gov This scaffold-based approach accelerates the discovery of new chemical biology tools by providing a validated starting point for rational design, enabling the creation of tailored reagents to probe specific biological questions. researchgate.net

Exploration of Chemical Proximity Inducers utilizing this compound Derivatives

A frontier in chemical biology is the development of chemical proximity inducers, such as proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity to trigger the degradation of the target. A critical component of a proximity inducer is the "warhead" that binds selectively to the protein of interest.

While direct examples of this compound derivatives in published proximity inducers are not yet prominent, the scaffold's proven ability to generate potent and selective binders for enzymes like PRMTs makes it a highly attractive candidate for this application. The established binding of this scaffold to the active site of PRMTs provides a validated anchor for one end of a PROTAC. The amino group on the benzene (B151609) ring is a suitable attachment point for a linker connected to an E3 ligase-recruiting moiety. The development of such reagents would represent a powerful new strategy for studying protein function by inducing targeted degradation rather than just inhibition, offering a different and potentially more potent biological outcome.

Future Research on this compound: A Look Ahead

The scientific community's understanding of the chemical compound this compound is poised for significant advancement through the integration of cutting-edge research methodologies. While foundational knowledge of the compound exists, its broader biological implications and therapeutic potential remain largely uncharted. The following article outlines promising future directions and emerging research avenues that could unlock the full potential of this intriguing molecule. These strategies, ranging from systems-level multi-omics analysis to the development of sophisticated molecular probes, represent the forefront of chemical biology and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.